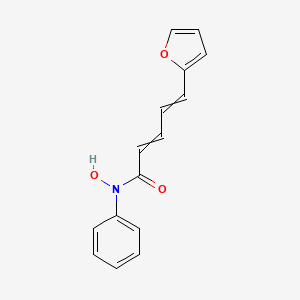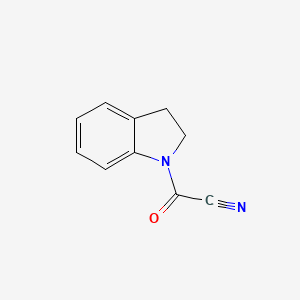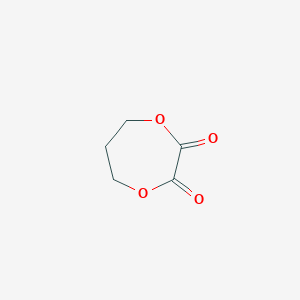![molecular formula C20H28N2 B14588088 1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine CAS No. 61456-54-0](/img/structure/B14588088.png)
1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine is a chemical compound characterized by the presence of a phenyl ring substituted with a prop-1-yn-1-yl group and a methylene bridge connecting two piperidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine typically involves the following steps:
Formation of the Prop-1-yn-1-yl Substituted Phenyl Ring: This can be achieved through a Sonogashira coupling reaction, where a phenyl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Methylene Bridge: The methylene bridge connecting the phenyl ring to the piperidine rings can be formed through a condensation reaction using formaldehyde or a similar methylene donor.
Formation of the Dipiperidine Structure: The final step involves the cyclization of the intermediate compound to form the dipiperidine structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-1-yn-1-yl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, saturated derivatives, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-{[4-(Prop-2-yn-1-yl)phenyl]methylene}dipiperidine: Similar structure but with a different position of the alkyne group.
1,1’-{[4-(Prop-1-yn-1-yl)phenyl]methylene}diethylamine: Similar structure but with diethylamine instead of dipiperidine.
Uniqueness
1,1’-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
61456-54-0 |
|---|---|
Molekularformel |
C20H28N2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
1-[piperidin-1-yl-(4-prop-1-ynylphenyl)methyl]piperidine |
InChI |
InChI=1S/C20H28N2/c1-2-9-18-10-12-19(13-11-18)20(21-14-5-3-6-15-21)22-16-7-4-8-17-22/h10-13,20H,3-8,14-17H2,1H3 |
InChI-Schlüssel |
FDKKYPMPVKTCHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC1=CC=C(C=C1)C(N2CCCCC2)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


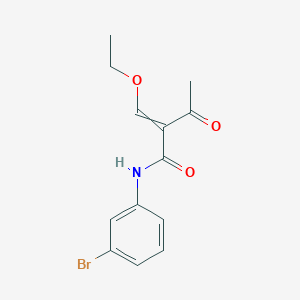
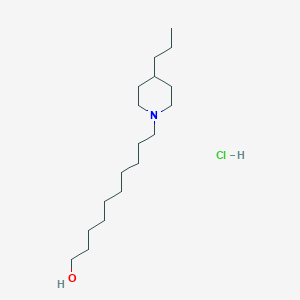
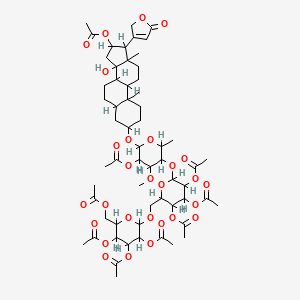
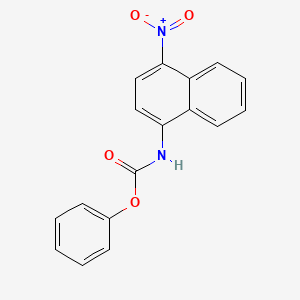
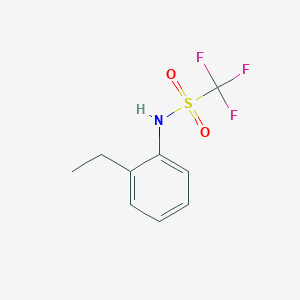
![1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B14588047.png)
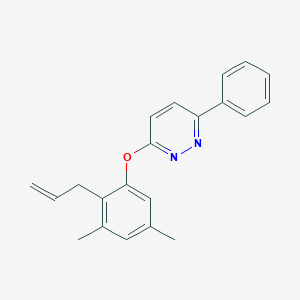
![4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol](/img/structure/B14588057.png)
![(2-Phenylthieno[2,3-b]furan-5-yl)methanol](/img/structure/B14588061.png)
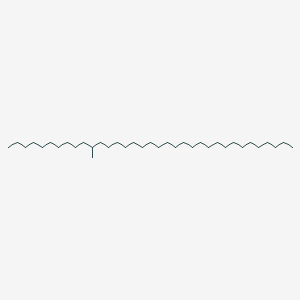
![3,7,8-Trimethylbenzo[G]isoquinoline](/img/structure/B14588066.png)
